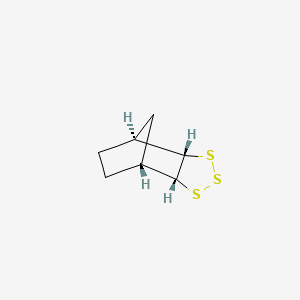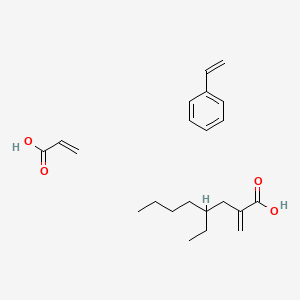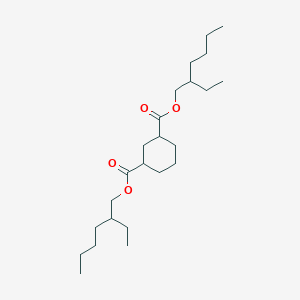
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C24H44O4. It is a type of ester derived from cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate typically involves the esterification of cyclohexane-1,3-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The water produced during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized products.
Substitution: The ester groups can participate in substitution reactions with nucleophiles, leading to the formation of new ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed
Hydrolysis: Cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: New ester derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate has various applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and plastics.
Biology: Studied for its potential effects on biological systems and its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of polymers.
Industry: Utilized in the manufacturing of flexible PVC products, coatings, and adhesives.
Mechanism of Action
The mechanism by which bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. The compound may also interact with biological membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another commonly used plasticizer with similar properties but different chemical structure.
Bis(2-ethylhexyl) adipate (DEHA): A plasticizer with a similar ester structure but derived from adipic acid.
Diisononyl phthalate (DINP): A phthalate plasticizer with a different alkyl chain structure.
Uniqueness
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate is unique due to its cyclohexane-based structure, which imparts different physical and chemical properties compared to phthalate-based plasticizers. It offers a balance of flexibility and durability, making it suitable for specific applications where other plasticizers may not perform as well.
Properties
CAS No. |
22995-53-5 |
|---|---|
Molecular Formula |
C24H44O4 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C24H44O4/c1-5-9-12-19(7-3)17-27-23(25)21-14-11-15-22(16-21)24(26)28-18-20(8-4)13-10-6-2/h19-22H,5-18H2,1-4H3 |
InChI Key |
BFNQYORFBJZBBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1CCCC(C1)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


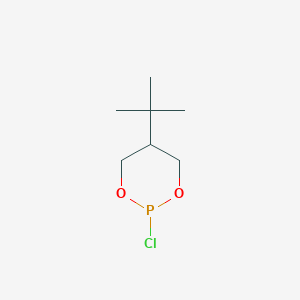
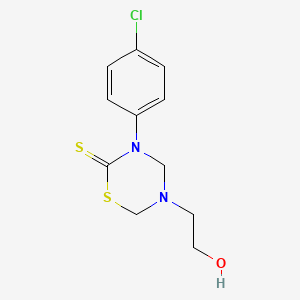
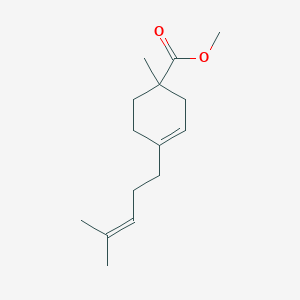
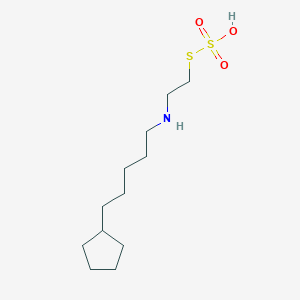
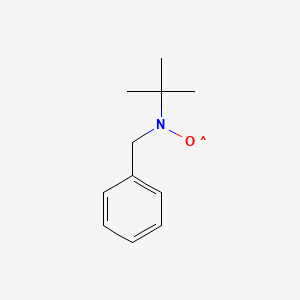
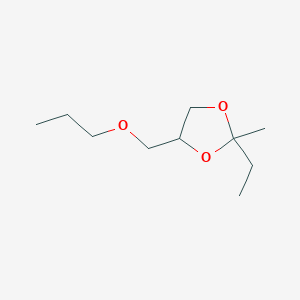

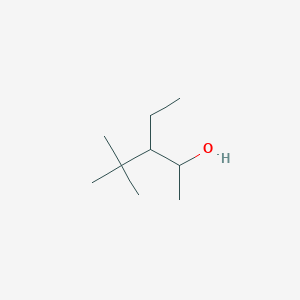
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)
![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)
